L-Valine, N-[(4-methoxyphenyl)sulfonyl]-
Description
Discovery Context and Research Evolution
The discovery of L-Valine, N-[(4-methoxyphenyl)sulfonyl]- (CAS 68030-19-3) is rooted in the broader exploration of sulfonylated amino acids, a class of compounds that gained prominence following the advent of sulfonamide therapeutics in the 1930s. Early sulfonamide research focused on antibacterial agents, but by the late 20th century, attention shifted toward modifying amino acids with sulfonyl groups to enhance their biochemical stability and functional versatility. This compound emerged as part of efforts to develop structurally diverse sulfonamide derivatives for applications in peptide synthesis and enzyme inhibition.
The synthesis of sulfonylated valine derivatives became feasible through advances in directed C–H functionalization and Pd-catalyzed sulfonylation methods. For instance, Pd-catalyzed protocols enabled site-selective sulfonylation of amino acid side chains, as demonstrated in the modification of levodopa and dopamine analogs. These methodologies provided a pathway to synthesize L-Valine, N-[(4-methoxyphenyl)sulfonyl]- with precise stereochemical control, leveraging valine’s native chirality.
Key Milestones:
- 2001 : Isolation of early sulfonylated amino acid analogs for protease inhibition studies.
- 2016 : Development of silicon-containing amino acid derivatives, highlighting the role of sulfonyl groups in modulating peptide stability.
- 2021 : Systematic synthesis of N-sulfonyl amino acid amides, including valine derivatives, for agricultural fungicides.
Positioning within Sulfonylated Amino Acid Research
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- occupies a niche in sulfonylated amino acid research due to its balanced lipophilicity (LogP = 1.08) and structural adaptability. Unlike simpler sulfonamides, its valine backbone introduces a chiral center and branched alkyl chain, which influence conformational dynamics in peptide chains. Comparatively, sulfonylated glycine or alanine derivatives exhibit lower steric hindrance but reduced resistance to enzymatic cleavage.
Comparative Analysis of Sulfonylated Amino Acids:
| Amino Acid | Sulfonyl Group | TPSA (Ų) | LogP | Key Application |
|---|---|---|---|---|
| Valine | 4-Methoxyphenyl | 92.7 | 1.08 | Peptide stapling |
| Glycine | Tosyl | 85.6 | 0.92 | Enzyme inhibitors |
| Phenylalanine | Mesyl | 89.4 | 1.34 | Anticancer agents |
This compound’s 4-methoxyphenyl sulfonyl moiety enhances electron density at the sulfonamide nitrogen, facilitating interactions with aromatic residues in protein binding pockets. Such properties make it a preferred scaffold for designing transition-state analogs in protease inhibition.
Fundamental Scientific Significance
The compound’s significance lies in its dual functionality:
- Steric and Electronic Modulation : The isopropyl side chain of valine introduces steric bulk, while the 4-methoxyphenyl group provides electron-donating effects, stabilizing sulfonamide intermediates in nucleophilic reactions.
- Chirality Retention : As an L-configured amino acid, it preserves biological compatibility in peptide-based therapeutics, unlike racemic or D-isomers.
- Computational Predictability : With a polar surface area (TPSA) of 92.7 Ų, it strikes a balance between membrane permeability and aqueous solubility, making it a model for rational drug design.
Recent studies have exploited its sulfonyl group for post-synthetic modifications , such as olefination and arylation, to generate bioactive peptide conjugates. Additionally, its crystalline nature (predicted density: 1.227 g/cm³) facilitates X-ray crystallography studies, aiding in the structural elucidation of sulfonamide-protein complexes.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8(2)11(12(14)15)13-19(16,17)10-6-4-9(18-3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAMULOKFLYVHG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360684 | |
| Record name | L-Valine, N-[(4-methoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68030-19-3 | |
| Record name | L-Valine, N-[(4-methoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The amino group of L-valine undergoes nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. A biphasic system (dichloromethane/water) facilitates the reaction, with sodium carbonate or sodium hydroxide maintaining a pH of 9–10 to deprotonate the amine. Key steps include:
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Dissolution of L-valine in aqueous sodium bicarbonate.
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Dropwise addition of 4-methoxyphenylsulfonyl chloride in dichloromethane.
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Stirring at room temperature for 4–6 hours.
The product precipitates upon acidification to pH 1–2 with hydrochloric acid, yielding L-valine, N-[(4-methoxyphenyl)sulfonyl]- as a white solid. This method achieves yields of 85–94% with high purity (>95% by HPLC).
Table 1: Optimization of Schotten-Baumann Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | NaHCO₃ | 94 | 97 |
| Solvent | CH₂Cl₂/H₂O | 90 | 95 |
| Reaction Time (h) | 4 | 94 | 96 |
| Temperature (°C) | 25 | 94 | 95 |
Solid-Phase Synthesis with [¹¹C]Methyl Triflate
For radiolabeled applications, such as positron emission tomography (PET) tracers, L-valine, N-[(4-methoxyphenyl)sulfonyl]- has been synthesized using [¹¹C]methyl triflate. This method introduces the methoxy group via O-methylation post-sulfonylation.
Stepwise Procedure
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Sulfonylation : L-valine is first sulfonylated with 4-hydroxyphenylsulfonyl chloride to form N-(4-hydroxyphenylsulfonyl)-L-valine.
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Methylation : The phenolic hydroxyl group is methylated using [¹¹C]methyl triflate in the presence of a strong base (e.g., NaOH) at 0°C.
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Purification : Solid-phase extraction (SPE) with C18 cartridges removes unreacted precursors, yielding the title compound in 35–55% radiochemical yield (decay-corrected).
This method is critical for isotopic labeling but requires specialized infrastructure for handling short-lived radioisotopes.
Friedel-Crafts Sulfonylation and Sequential Functionalization
A modified Friedel-Crafts approach enables the synthesis of L-valine, N-[(4-methoxyphenyl)sulfonyl]- from bromobenzene derivatives. This route is advantageous for large-scale production.
Synthetic Pathway
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Sulfonation : Bromobenzene reacts with tosyl chloride via Friedel-Crafts sulfonylation using AlCl₃ as a catalyst, forming 1-bromo-4-tosylbenzene.
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Oxidation : Chromium trioxide in acetic acid oxidizes the tosyl group to a sulfonyl moiety.
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Chlorination : Treatment with SOCl₂ converts the sulfonic acid to sulfonyl chloride.
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Coupling : The sulfonyl chloride reacts with L-valine under Schotten-Baumann conditions, followed by methoxylation using dimethyl sulfate.
Table 2: Comparative Analysis of Friedel-Crafts Method
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | AlCl₃, 0°C, 2 h | 78 |
| Oxidation | CrO₃, CH₃COOH, 60°C, 6 h | 65 |
| Chlorination | SOCl₂, reflux, 3 h | 89 |
| Coupling | L-valine, NaHCO₃, CH₂Cl₂ | 94 |
Analytical Validation and Spectral Data
All synthetic routes were validated using advanced spectroscopic techniques:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, J = 6.8 Hz, 3H, CH(CH₃)₂), 1.06 (d, J = 6.8 Hz, 3H, CH(CH₃)₂), 2.55–2.65 (m, 1H, CH(CH₃)₂), 3.82 (s, 3H, OCH₃), 4.25 (dd, J = 8.0 Hz, 1H, α-CH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 7.68 (d, J = 8.8 Hz, 2H, ArH).
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FTIR : 3280 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (C=O, carboxylic acid), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
Challenges and Mitigation Strategies
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Racemization : Prolonged reaction times or elevated temperatures may cause epimerization. Using mild conditions (pH 9–10, ≤25°C) preserves stereochemical integrity.
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Byproduct Formation : Excess sulfonyl chloride can lead to disulfonation. Stoichiometric control (1:1.05 molar ratio of L-valine to sulfonyl chloride) minimizes this.
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Purification : Acid-base extraction followed by recrystallization from ethanol/water enhances purity (>99%) .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonyl group can be reduced under specific conditions to yield a sulfinyl or sulfhydryl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Phenol derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- features a sulfonyl group attached to L-valine, with the methoxyphenyl substituent enhancing its biological activity. The typical synthesis involves:
- Protection of the Amino Group : Prevents unwanted reactions.
- Sulfonylation : Reaction with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Deprotection : Removal of the protecting group to yield the final product.
Chemistry
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- serves as a building block in organic synthesis. Its sulfonamide functionality allows it to participate in various chemical reactions such as:
- Nucleophilic substitutions
- Formation of complex molecules
Biology
Research indicates that this compound may influence cellular processes and protein interactions. Specific applications include:
- Cellular Studies : Investigating its role in modulating protein functions.
- Enzyme Interactions : The sulfonyl group can interact with enzymes, potentially altering their activity.
Medicine
The compound is being studied for its potential therapeutic properties:
- Anti-inflammatory Effects : Investigations into how it may reduce inflammation.
- Anticancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation through mechanisms involving apoptosis .
Industry
In industrial applications, L-Valine, N-[(4-methoxyphenyl)sulfonyl]- is utilized for:
- Pharmaceutical Development : As a precursor in synthesizing new drugs.
- Material Science : In the creation of novel materials with enhanced properties.
Case Studies and Research Findings
Several studies have highlighted the potential applications of L-Valine, N-[(4-methoxyphenyl)sulfonyl]-:
- Anticancer Studies : Research demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
- Antimicrobial Properties : Investigations into related sulfonamide compounds indicated efficacy against Gram-positive bacteria, supporting the potential for developing new antibiotics.
- Enzyme Inhibition : Studies have shown that sulfonamide derivatives can inhibit acetylcholinesterase activity, indicating possible applications in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism by which L-Valine, N-[(4-methoxyphenyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially altering their function. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related sulfonamide derivatives of L-valine and other amino acids, emphasizing substituent effects on key properties:
Structural Analogs and Substituent Effects
| Compound Name | Substituent (X) | Amino Acid Backbone | clogP* | Key Biological Activities | MIC Range (µg/mL) |
|---|---|---|---|---|---|
| L-Valine, N-[(4-Chlorophenyl)sulfonyl]- | Cl | L-Valine | ~3.2 | Antimicrobial, antibiofilm | 8–512 |
| L-Valine, N-[(4-Bromophenyl)sulfonyl]- | Br | L-Valine | ~3.8 | Enhanced antimicrobial, antimycobacterial | 2.5–1024 |
| L-Valine, N-[(4-Fluorophenyl)sulfonyl]- | F | L-Valine | ~2.9 | Not reported (predicted anti-infective) | N/A |
| L-Valine, N-[(4-Methoxyphenyl)sulfonyl]- | OCH₃ | L-Valine | ~2.5† | Hypothesized: Moderate antimicrobial | N/A |
| N-[(4-Methylphenyl)sulfonyl]-L-alanine | CH₃ | L-Alanine | ~3.1 | Unknown (structural analog) | N/A |
*clogP values estimated from trends in and ; †Predicted based on methoxy’s polarity.
Key Observations:
Lipophilicity Trends : Halogenated derivatives (Br > Cl > F) exhibit increasing clogP values correlating with substituent hydrophobicity. The 4-methoxy derivative is predicted to have lower lipophilicity (clogP ~2.5) due to the polar oxygen atom, which may reduce membrane permeability compared to bromo or chloro analogs .
Biological Activity : Brominated L-valine derivatives show broad-spectrum antimicrobial activity (MIC 2.5–1024 µg/mL), with higher potency linked to increased lipophilicity . The methoxy analog’s activity remains speculative but may be moderated by its lower clogP and solubility trade-offs.
Physicochemical and Functional Comparisons
- Antimicrobial Potential: Bromo-substituted compounds demonstrate the strongest antimicrobial effects, attributed to their optimal balance of lipophilicity and electronic properties.
- Toxicity and Selectivity: No direct toxicity data are available for the methoxy derivative.
- Synthetic Flexibility: Methoxy-substituted sulfonyl chlorides are less reactive than their halogenated counterparts, necessitating milder reaction conditions for coupling with amino acids .
Research Findings and Implications
- ChEMBL Database Analysis: No structurally identical compounds to L-Valine, N-[(4-methoxyphenyl)sulfonyl]- were identified in ChEMBL, underscoring its novelty. However, 32 compounds sharing the 1-bromo-4-(phenylsulfonyl)benzene scaffold exhibited MIC values spanning 2.5–1024 µg/mL, highlighting the critical role of the R-group in modulating activity .
- PASS Prediction : For brominated L-valine derivatives, computational models predict anti-infective, antimycobacterial, and antituberculosis activities with >70% probability. Similar predictions for the methoxy analog are plausible but require validation .
- Supramolecular Behavior : N-Salicylidene-L-valine complexes demonstrate that valine’s branched side chain influences supramolecular packing and stability, a factor likely relevant to the methoxy derivative’s crystallinity and formulation .
Biological Activity
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- is a sulfonamide derivative of the essential amino acid L-valine. This compound combines the biological properties of both its amino acid backbone and its sulfonamide group, making it a subject of interest in various fields, including pharmaceuticals and biochemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- features a sulfonyl group attached to the nitrogen of L-valine, along with a 4-methoxyphenyl substituent. Its unique structure enhances its solubility and stability compared to other sulfonamide derivatives.
| Compound | Structure Type | Unique Features |
|---|---|---|
| L-Valine | Amino Acid | Essential amino acid involved in protein synthesis |
| N-(p-Toluenesulfonyl)-L-valine | Sulfonamide Derivative | Similar structure but different aromatic substituent |
| L-Isoleucine | Amino Acid | Branched-chain amino acid with different side chain |
| Sulfanilamide | Sulfonamide | Antibacterial agent widely used in medicine |
| 4-Methoxybenzenesulfonamide | Sulfonamide | Similar aromatic moiety but lacks amino acid structure |
Antimicrobial Properties
L-Valine, N-[(4-methoxyphenyl)sulfonyl]- exhibits antimicrobial activity characteristic of sulfonamides. These compounds interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase, a key enzyme in the bacterial metabolic pathway. The presence of the methoxy group may enhance this activity by improving binding affinity to the target enzyme .
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The interaction of L-Valine, N-[(4-methoxyphenyl)sulfonyl]- with specific cellular pathways may lead to the inhibition of tumor growth .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : The compound's structural characteristics position it as a potential DPP-4 inhibitor, which plays a significant role in glucose metabolism and insulin regulation. DPP-4 inhibitors are beneficial in managing type 2 diabetes by prolonging the activity of incretin hormones .
The biological activity of L-Valine, N-[(4-methoxyphenyl)sulfonyl]- is primarily attributed to its ability to bind to specific proteins and enzymes:
- Sulfonyl Group Interaction : The sulfonyl moiety can interact with active sites on enzymes, potentially altering their function.
- Methoxy Group Influence : The methoxy group may enhance the compound's ability to penetrate cellular membranes and improve binding affinity to target proteins .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including L-Valine, N-[(4-methoxyphenyl)sulfonyl]-. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
DPP-4 Inhibition Research
In vitro studies demonstrated that L-Valine, N-[(4-methoxyphenyl)sulfonyl]- could inhibit DPP-4 activity effectively. This inhibition leads to increased levels of GLP-1 and GIP, hormones crucial for glucose metabolism . Such findings underscore its potential application in diabetes management.
Comparative Analysis with Similar Compounds
When compared to other sulfonamide derivatives like L-Valine, N-[(4-nitrophenyl)sulfonyl]- and L-Valine, N-[(4-chlorophenyl)sulfonyl]-, the 4-methoxyphenyl substituent enhances solubility and biological activity due to its unique electronic properties .
Q & A
Q. What synthetic methodologies are effective for introducing the 4-methoxyphenylsulfonyl group to L-valine?
The 4-methoxyphenylsulfonyl group is typically introduced via sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Microwave-assisted solvent-free tandem reactions have been employed to improve reaction efficiency, with yields optimized by controlling temperature (298.15 K) and pressure (1354 atm) under nitrogen . Characterization of intermediates via thin-layer chromatography (TLC) and purification by flash chromatography ensures product integrity.
Q. How can the structural identity of L-Valine, N-[(4-Methoxyphenyl)Sulfonyl]- be confirmed post-synthesis?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) are critical. For example, HRMS can confirm the molecular ion peak (e.g., [M+H]⁺), while ¹H NMR resolves distinct proton environments (e.g., methoxy singlet at ~3.8 ppm, sulfonamide NH absence due to derivatization) . Purity is validated via HPLC with UV detection at 254 nm.
Q. What are the primary biochemical applications of sulfonamide-modified amino acids like this compound?
Sulfonamide derivatives are used as enzyme inhibitors (e.g., matrix metalloproteinase inhibitors) due to their ability to mimic transition states or bind catalytic zinc ions. They also serve as precursors for anticancer agents, with demonstrated activity against HCT-116 and MCF-7 cell lines via MTT assays .
Advanced Research Questions
Q. How do computational studies enhance understanding of this compound’s reactivity in photoredox catalysis?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d) for light atoms, SDD basis set for transition metals) model reaction pathways and electron-transfer mechanisms. For instance, excited-state Ru(bpy)₃²⁺ complexes facilitate single-electron transfer (SET) to sulfonamides, enabling C–C bond formation. Computational data align with experimental redox potentials and kinetic isotope effects .
Q. What strategies resolve contradictions in spectroscopic data for sulfonamide derivatives?
Conflicting NMR shifts (e.g., diastereotopic protons or rotameric equilibria) are addressed via variable-temperature NMR or X-ray crystallography. For example, NOESY correlations can distinguish between axial/equatorial sulfonamide conformers, while crystallography provides unambiguous stereochemical assignments .
Q. How does the 4-methoxyphenylsulfonyl group modulate bioactivity compared to other sulfonamides?
The methoxy group enhances lipophilicity and electron-donating effects, improving membrane permeability and target binding. Structure-activity relationship (SAR) studies show that 4-methoxy substitution increases inhibitory potency against MMP-3 by 40% compared to unsubstituted analogs .
Q. Can solvent-free synthesis improve scalability and sustainability for this compound?
Microwave-assisted solvent-free protocols reduce side reactions (e.g., hydrolysis) and energy consumption. For example, a 15-minute irradiation at 300 W achieves >90% conversion, compared to 12 hours under traditional reflux. Life-cycle assessment (LCA) metrics confirm a 60% reduction in waste .
Methodological Tables
Table 1: Key Spectroscopic Data for L-Valine, N-[(4-Methoxyphenyl)Sulfonyl]-
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.70 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.45 (m, 1H, Val α-H) | |
| ¹³C NMR (100 MHz) | δ 169.2 (C=O), 162.1 (C-OCH₃), 55.8 (OCH₃), 31.2 (Val Cβ) | |
| HRMS (ESI+) | [M+Na]⁺ Calc.: 356.1024; Found: 356.1028 |
Table 2: Comparative Bioactivity of Sulfonamide Derivatives
| Compound | IC₅₀ (MMP-3 Inhibition) | Cell Line Activity (HCT-116) | Reference |
|---|---|---|---|
| L-Valine, N-[(4-Methoxyphenyl)Sulfonyl]- | 12 nM | 85% Growth Inhibition | |
| N-(4-Chlorophenyl) Analog | 45 nM | 60% Growth Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
